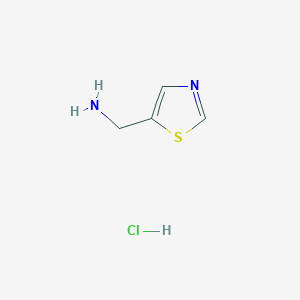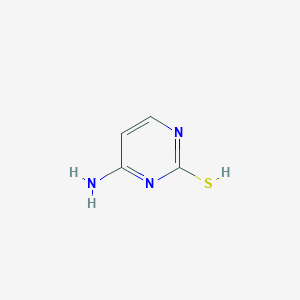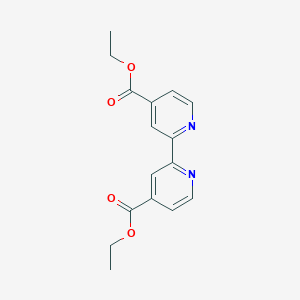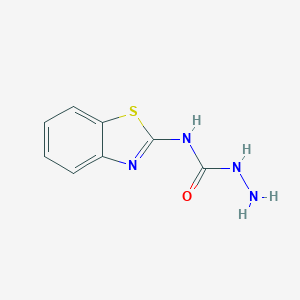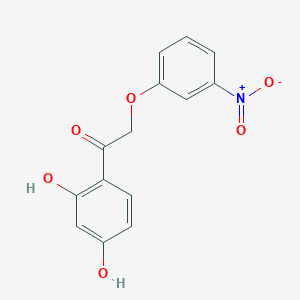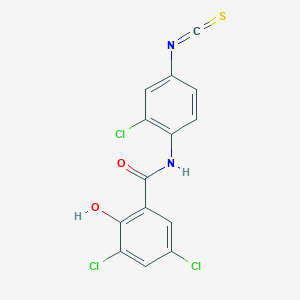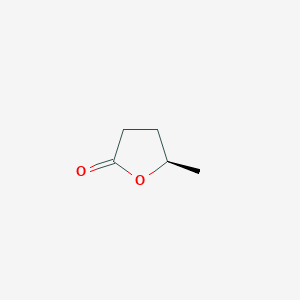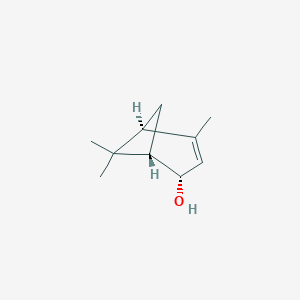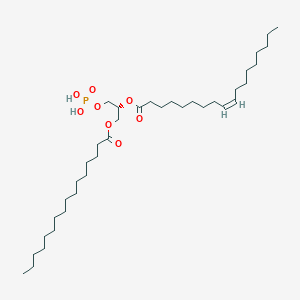
1-パルミトイル-2-オレオイル-sn-グリセロ-3-リン酸
概要
科学的研究の応用
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA has numerous scientific research applications. In chemistry, it is used to study lipid bilayer formation and membrane dynamics . In biology, it is utilized to investigate the role of phospholipids in cellular processes and signaling pathways . In medicine, this compound is used in the development of liposome-based drug delivery systems, particularly for anticancer and anti-infection therapies . Additionally, it has applications in the food and cosmetic industries as an emulsifier and stabilizer .
作用機序
生化学分析
Biochemical Properties
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of liposomes, which are vesicles with concentric phospholipid bilayer membranes . These liposomes can trap highly polar water-soluble payloads in their internal aqueous space, while lipophilic payloads can partition into and become part of the lipid bilayer .
Cellular Effects
The effects of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used for delivering antisense oligonucleotides, overcoming problems such as inefficient cellular uptake and rapid loss in the body .
Molecular Mechanism
The molecular mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate involves its interactions at the molecular level. It reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards, which would collapse them and lead to respiratory distress .
準備方法
1-パルミトイル-2-オレオイル-sn-グリセロ-3-PAは、さまざまな方法で合成できます。一般的な合成ルートの1つは、グリセロールとパルミチン酸、オレイン酸のエステル化に続き、リン酸化を行うことです . 反応条件は、通常、触媒を使用し、特定の温度と圧力設定で、目的の生成物が得られるようにします。工業的な製造方法は、多くの場合、大規模なエステル化とリン酸化プロセスを採用しており、反応パラメータを慎重に制御して、収率と純度を最大限に高めています .
化学反応の分析
1-パルミトイル-2-オレオイル-sn-グリセロ-3-PAは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤などがあります。これらの反応によって生成される主要な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化はヒドロペルオキシドの生成につながる可能性があり、還元はアルコールの生成につながる可能性があります .
科学研究への応用
1-パルミトイル-2-オレオイル-sn-グリセロ-3-PAは、科学研究で数多くの用途があります。化学では、脂質二重層の形成と膜ダイナミクスを研究するために使用されます . 生物学では、細胞プロセスやシグナル伝達経路におけるリン脂質の役割を調査するために使用されます . 医学では、この化合物は、特に抗がん剤や抗感染症療法における、リポソームベースの薬物送達システムの開発に使用されます . さらに、食品や化粧品業界で、乳化剤や安定剤として使用されています .
類似化合物との比較
1-パルミトイル-2-オレオイル-sn-グリセロ-3-PAは、1-オレオイル-2-パルミトイル-sn-グリセロ-3-PCや1-パルミトイル-2-オレオイル-sn-グリセロ-3-ホスファチジルコリンなどの他の類似化合物と比較できます . これらの化合物は、類似の構造的特徴を共有していますが、特定の脂肪酸組成と官能基が異なります。1-パルミトイル-2-オレオイル-sn-グリセロ-3-PAの独自性は、パルミチン酸とオレイン酸の特定の組み合わせにあり、これが異なる物理的および化学的特性をもたらします .
特性
IUPAC Name |
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42)/b18-17-/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVZUEPSMJNLOM-QEJMHMKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264095 | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PA(16:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62600-81-1 | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62600-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD2KZ5EA4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) interact with proteins at the membrane interface, and what are the downstream effects?
A: Research shows that POPA can significantly impact the interaction of certain proteins with cell membranes. For instance, the C2 domain from protein kinase Cε (PKCε) shows a specific interaction with POPA in mixed model membranes. [] This interaction leads to a downfield shift in the isotropic resonance of POPA in magic angle spinning NMR, indicating a conformational change in the polar head group of POPA. [] Additionally, POPA plays a crucial role in the activation of plant α-type phospholipase D (PLD). [] The presence of POPA in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) vesicles, along with calcium ions, leads to the formation of POPA microdomains. [] These microdomains significantly enhance the binding of PLD to the membrane surface, resulting in a dramatic 500-fold activation of the enzyme. [] These findings highlight the importance of POPA in mediating protein-membrane interactions and regulating downstream cellular processes.
Q2: What is the role of POPA in model membrane systems and how does its presence affect membrane properties?
A: POPA, as an anionic phospholipid, plays a crucial role in influencing the biophysical properties of model membranes. In a study focusing on the C2 domain of PKCε, researchers observed that POPA significantly altered the thermotropic phase behavior of model membranes. [] Using differential scanning calorimetry, they found that the inclusion of the C2 domain shifted the gel-to-fluid phase transition temperature of pure POPA to a higher temperature. [] This shift, accompanied by a broadening of the transition peak, suggests that the C2 domain interacts with POPA and affects its packing within the membrane. [] Furthermore, when POPA was mixed with POPC, the C2 domain preferentially interacted with POPA, causing a decrease in spin-lattice (T1) and spin-spin (T2) relaxation times, further supporting a specific interaction and influence on POPA dynamics within the membrane. [] These findings highlight the significant impact of POPA on membrane biophysical properties and its role in mediating protein-lipid interactions.
Q3: How does the chemical structure of POPA influence its interaction with glycolipid transfer protein (GLTP)?
A: Research indicates that the headgroup composition of matrix lipids, specifically the presence of POPA, plays a crucial role in modulating the activity of GLTP, which is responsible for transferring glycolipids between membranes. [] While GLTP showed minimal uptake of fluorescent glycolipid from pure POPC monolayers at high surface pressures, the inclusion of POPA significantly enhanced this uptake. [] This suggests that the negatively charged headgroup of POPA facilitates the interaction of GLTP with the membrane, enabling it to efficiently extract glycolipids. [] This highlights the importance of specific lipid headgroup interactions, particularly with anionic lipids like POPA, in regulating the activity of membrane-associated proteins like GLTP.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




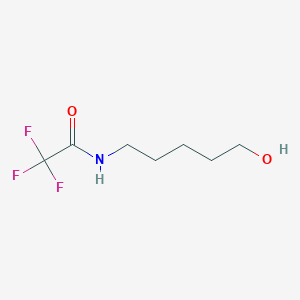
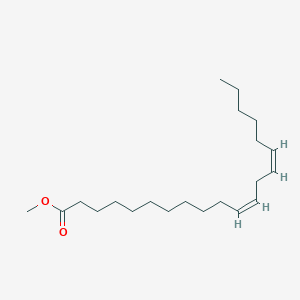
![methanesulfonic acid;[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B162823.png)
